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Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzoic acid

Cat. No.: B053137

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Hydroxy-6-
methoxybenzoic acid (CAS No: 3147-64-6), a key organic compound with applications in
various scientific domains. This document presents a comprehensive analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering
valuable insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following sections detail the quantitative spectral data for 2-Hydroxy-6-methoxybenzoic
acid, presented in tabular format for clarity and comparative analysis.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy provides information about the hydrogen atoms in a molecule. The
chemical shifts are reported in parts per million (ppm) relative to a standard reference.
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

11.38 S 1H -COOH

7.32 t, J=8.4 Hz 1H H-4

6.55 d, J=8.4 Hz 1H H-5

6.42 d, J=8.4 Hz 1H H-3

3.86 S 3H -OCHs

s = singlet, d = doublet, t = triplet, J = coupling constant

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (ppm)

Carbon Assignment

173.3 C=0 (Carboxylic Acid)
162.2 C-2

158.8 C-6

133.0 C-4

107.5 C-1

105.7 C-5

101.8 C-3

56.4 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational

frequencies.
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
2950-3250 Broad O-H stretch (Carboxylic Acid)
3075 Weak C-H stretch (Aromatic)
2971, 2848 Weak C-H stretch (CH3)
1649 Strong C=0 stretch (Carboxylic Acid)
1599, 1475, 1441 Medium C=C stretch (Aromatic)
1258 Strong C-O stretch (Aryl Ether)
1167 Medium C-O stretch (Carboxylic Acid)
741 Strong C-H bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

miz Relative Intensity (%) Assighment

168 75 [M]* (Molecular lon)
150 100 [M-H20]*

135 30 [M-H20-CHs]*

107 45 [M-H20-COJ*

79 25 [CeH7]*

77 35 [CeHs]*

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described.

Specific parameters may vary based on the instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Hydroxy-6-methoxybenzoic acid is prepared by dissolving the sample in a
deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds),
containing a small amount of tetramethylsilane (TMS) as an internal standard. The *H and 3C
NMR spectra are recorded on a high-resolution NMR spectrometer. For *H NMR, the spectral
width is typically 0-15 ppm, while for 13C NMR, it is 0-200 ppm. Data is processed using
appropriate software to perform Fourier transformation, phase correction, and baseline
correction.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the potassium bromide (KBr) pellet method or as a thin
film. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr
powder and pressed into a thin, transparent disk. The spectrum is then recorded using a
Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (El) source coupled with a
mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced
into the ion source, where it is vaporized and bombarded with a high-energy electron beam
(typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions
are then separated based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Hydroxy-6-methoxybenzoic acid.
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Spectroscopic Analysis Workflow for 2-Hydroxy-6-methoxybenzoic acid
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Caption: Workflow of Spectroscopic Analysis.

 To cite this document: BenchChem. [A Technical Guide to the Spectral Data of 2-Hydroxy-6-
methoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053137#2-hydroxy-6-methoxybenzoic-acid-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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